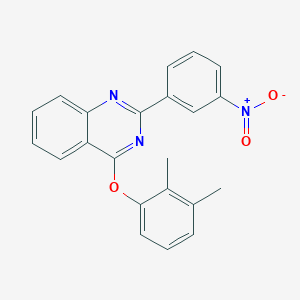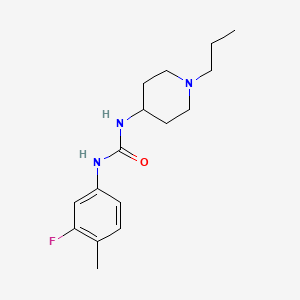![molecular formula C26H28N4O4 B4678914 N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4678914.png)
N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide
Vue d'ensemble
Description
N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide, commonly known as BBOTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBOTM belongs to the family of benzotriazole derivatives and is known for its unique properties, including its ability to act as a UV absorber, antioxidant, and radical scavenger.
Mécanisme D'action
BBOTM acts as a UV absorber by absorbing UV radiation and converting it into heat, which prevents the degradation of polymers and materials. BBOTM also acts as an antioxidant and radical scavenger by donating hydrogen atoms to free radicals, which prevents oxidative damage to cells and tissues. In addition, BBOTM has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, which makes it a potential anti-cancer agent.
Biochemical and Physiological Effects:
BBOTM has been shown to have a low toxicity profile and is considered safe for use in various applications. In vitro studies have shown that BBOTM has the ability to protect against oxidative stress and prevent DNA damage. BBOTM has also been shown to inhibit the proliferation of cancer cells in vitro. In vivo studies have shown that BBOTM has a protective effect against UV-induced skin damage and can reduce the severity of skin inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BBOTM in lab experiments include its high purity, low toxicity, and ability to act as a UV stabilizer and antioxidant. However, the limitations of using BBOTM in lab experiments include its high cost, limited solubility in certain solvents, and potential interference with certain analytical techniques.
Orientations Futures
The potential applications of BBOTM in various fields make it an exciting area of research. Future research directions include the development of new synthesis methods to improve the yield and purity of BBOTM, the investigation of its potential as an anti-cancer agent in vivo, and the exploration of its potential as a protective agent against UV-induced skin damage in humans.
Applications De Recherche Scientifique
BBOTM has been extensively studied for its potential applications in various fields. In the field of polymer science, BBOTM has been used as a UV stabilizer for polyolefins, polystyrene, and polyvinyl chloride. In the field of material science, BBOTM has been used as a corrosion inhibitor for metals and as a stabilizer for coatings. BBOTM has also been studied for its potential applications in the field of medicine, including its ability to protect against oxidative stress and its potential as an anti-cancer agent.
Propriétés
IUPAC Name |
N-[2-(4-butylphenyl)benzotriazol-5-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c1-5-6-7-17-8-11-20(12-9-17)30-28-21-13-10-19(16-22(21)29-30)27-26(31)18-14-23(32-2)25(34-4)24(15-18)33-3/h8-16H,5-7H2,1-4H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHXUWLHCUCRMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-bromo-2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4678832.png)

![N-{2-[(4-butoxybenzyl)thio]ethyl}guanidine](/img/structure/B4678844.png)
![3-nitro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B4678845.png)
![methyl {[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetate](/img/structure/B4678854.png)
![3,4,5-trimethoxy-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B4678858.png)
![2-(1H-indol-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4678863.png)

![1-[(4-isopropylphenyl)sulfonyl]-4-[(2-methylcyclopropyl)carbonyl]piperazine](/img/structure/B4678886.png)
![N-(4-iodo-2,6-dimethylphenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4678890.png)
![1-[2-(2,3-dihydro-1H-inden-2-ylamino)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B4678893.png)

![N-{2-[(2-fluorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B4678903.png)
![N-[3-(acetylamino)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4678922.png)